3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione
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Overview
Description
Preparation Methods
The synthesis of 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione involves several steps, typically starting with the formation of the cyclopentanetrione core. This can be achieved through the oxidation of cyclopentanone derivatives under controlled conditions. The subsequent addition of isopentyl, isovaleryl, and 3-methyl-2-butenyl groups is carried out using specific reagents and catalysts to ensure the correct positioning and configuration of these substituents . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione include:
1,2,4-Cyclopentanetrione, 5-isovaleryl-3,3-bis(3-methyl-2-butenyl)-: This compound has a similar core structure but different substituents, leading to variations in reactivity and applications.
1,3-Cyclopentanedione, 4-hydroxy-2,2-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-: Another related compound with distinct functional groups that influence its chemical behavior.
Properties
CAS No. |
1891-39-0 |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
InChI Key |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Canonical SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Synonyms |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
Origin of Product |
United States |
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